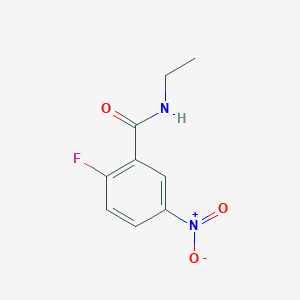

N-Ethyl-2-fluoro-5-nitrobenzamide

Description

N-Ethyl-2-fluoro-5-nitrobenzamide (CAS: [682757-54-6]) is a substituted benzamide derivative characterized by an ethyl group attached to the amide nitrogen, a fluorine atom at the ortho position (C2), and a nitro group at the para position (C5) on the benzene ring. This compound is cataloged in chemical databases (e.g., ABChem and Combi-Blocks) with a purity of 95% and MFCD09909397 as its identifier .

Properties

CAS No. |

682757-54-6 |

|---|---|

Molecular Formula |

C9H9FN2O3 |

Molecular Weight |

212.18 g/mol |

IUPAC Name |

N-ethyl-2-fluoro-5-nitrobenzamide |

InChI |

InChI=1S/C9H9FN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13) |

InChI Key |

MIKHREUGNSJTED-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-5-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.

Acylation: The nitroaniline derivative is then subjected to acylation with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: N-Ethyl-2-fluoro-5-aminobenzamide.

Substitution: N-Ethyl-2-substituted-5-nitrobenzamide (depending on the nucleophile used).

Hydrolysis: 2-Fluoro-5-nitrobenzoic acid and ethylamine.

Scientific Research Applications

Pharmaceutical Applications

N-Ethyl-2-fluoro-5-nitrobenzamide has been investigated for its potential use as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study evaluated various benzamide derivatives, including this compound, for their activity as serotonin transporter (SERT) ligands. The results indicated that compounds with similar structures exhibited nanomolar affinity for SERT, which is critical in the treatment of major depressive disorder (MDD). The findings suggest that modifications to the benzamide structure can enhance pharmacological efficacy .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Related Compounds

This compound can be synthesized through various methods, often involving the nitration of substituted benzenes followed by amide formation. This process allows for the introduction of functional groups that can be further modified for specific applications in medicinal chemistry.

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Nitration of Ethyl 2-fluoroaniline | 85% | Mixed acid at low temperature |

| Amide formation with acyl chlorides | 90% | Room temperature in dichloromethane |

Environmental and Safety Considerations

As with many synthetic compounds, the environmental impact and safety profile of this compound are critical factors for its application. Studies have indicated that while the compound is effective in various synthetic pathways, it should be handled with care due to potential toxicity associated with nitro compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-5-nitrobenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the nitro group can facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Positional Isomers: N-Ethyl-3-fluoro-5-nitrobenzamide

Key Differences :

- Fluorine Position: The isomer N-Ethyl-3-fluoro-5-nitrobenzamide (CAS: [1496931-10-2]) features a fluorine atom at the meta position (C3) instead of C2.

- Synthetic Accessibility : Both isomers are commercially available (purity: 95%), but their synthesis pathways may differ due to the challenges of regioselective fluorination .

| Property | N-Ethyl-2-fluoro-5-nitrobenzamide | N-Ethyl-3-fluoro-5-nitrobenzamide |

|---|---|---|

| CAS Number | 682757-54-6 | 1496931-10-2 |

| Fluorine Position | C2 | C3 |

| Commercial Purity | 95% | 95% |

| Molecular Formula (Inferred) | C₉H₉FN₂O₃ | C₉H₉FN₂O₃ |

Functional Group Analogs: 2-Hydroxy-5-nitro-N-phenylbenzamide

Key Differences :

- Substituents : The compound 2-Hydroxy-5-nitro-N-phenylbenzamide (Acta Cryst. E66, o1852) replaces the ethyl group with a phenyl group and introduces a hydroxyl group at C2.

- Reactivity: The hydroxyl group enhances hydrogen-bonding capability, which may influence crystal packing (as reported in crystallographic studies) or solubility in polar solvents.

Agrochemically Relevant Benzamides

Several benzamide derivatives listed in the Pesticide Chemicals Glossary (e.g., etobenzanid, diflufenican) share structural motifs but differ in substituents:

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Features dichlorophenyl and ethoxymethoxy groups, enhancing herbicidal activity.

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Incorporates a pyridine ring and trifluoromethyl group for broad-spectrum weed control.

Comparison Insights :

- Nitro Group Role : Unlike these agrochemicals, this compound lacks the polyhalogenation or heterocyclic moieties critical for pesticidal activity. Its nitro group may instead serve as a synthetic handle for further reduction (e.g., to amines, as in ) .

Biological Activity

N-Ethyl-2-fluoro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group and a fluorine atom, which are known to contribute to its biological activity. The presence of these functional groups can enhance the compound's stability and bioavailability, making it a promising scaffold for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as apoptosis in cancer cells and inhibition of bacterial growth .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a related compound was shown to induce G2/M phase arrest in colorectal cancer cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) levels . This mechanism suggests that this compound may also exhibit similar anticancer activities.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (CRC) | TBD | Induces G2/M arrest, ROS production |

| Related Compound 12 | MCF-7 (Breast) | 42.4 | Anti-microtubule mechanism |

| Related Compound 19g | HepG2 (Liver) | 15.8 | VEGFR-2 inhibition |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria . The dual inhibition of bacterial topoisomerases has been noted as a key mechanism contributing to their antibacterial efficacy.

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. faecium | TBD | Antibacterial |

| Related Compound 7a | S. aureus | <32 | Dual GyrB and ParE inhibitor |

| Related Compound 16b | Gram-negative strains | TBD | Weak activity against Gram-negatives |

Case Studies

- Colorectal Cancer Study : In vivo studies demonstrated that a compound structurally related to this compound significantly suppressed tumor growth in mice models, achieving tumor reduction rates higher than standard treatments like Taxol .

- Antimicrobial Efficacy : A series of benzothiazole-based compounds were evaluated for their antibacterial activity, where compounds exhibiting similar structural features to this compound showed low nanomolar inhibition against DNA gyrase from E. coli, indicating potential as dual inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.